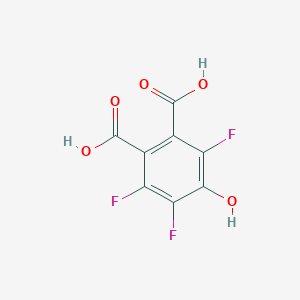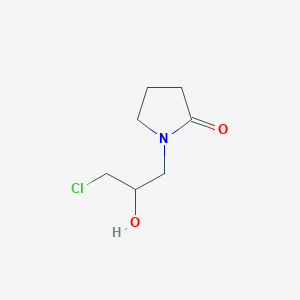
Methanone, (3-(1,1-dimethylethyl)-4-hydroxy-5-((2-hydroxyethyl)methylamino)methyl)phenyl)-2-thienyl-
Übersicht
Beschreibung
Methanone, (3-(1,1-dimethylethyl)-4-hydroxy-5-((2-hydroxyethyl)methylamino)methyl)phenyl)-2-thienyl- is a complex organic compound with a unique structure that combines phenyl and thienyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-(1,1-dimethylethyl)-4-hydroxy-5-((2-hydroxyethyl)methylamino)methyl)phenyl)-2-thienyl- typically involves multiple steps. One common route includes the following steps:
Formation of the Phenyl Intermediate: The phenyl group is functionalized with a hydroxyl group and an aminomethyl group through a series of reactions involving reagents such as formaldehyde and methylamine.
Introduction of the Thienyl Group: The thienyl group is introduced via a Friedel-Crafts acylation reaction, using thienyl chloride and a Lewis acid catalyst like aluminum chloride.
Final Coupling: The phenyl and thienyl intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (3-(1,1-dimethylethyl)-4-hydroxy-5-((2-hydroxyethyl)methylamino)methyl)phenyl)-2-thienyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl or thienyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methanone, (3-(1,1-dimethylethyl)-4-hydroxy-5-((2-hydroxyethyl)methylamino)methyl)phenyl)-2-thienyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methanone, (3-(1,1-dimethylethyl)-4-hydroxy-5-((2-hydroxyethyl)methylamino)methyl)phenyl)-2-thienyl- involves its interaction with specific molecular targets. The hydroxyl and aminomethyl groups can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The thienyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with similar hydroxyl groups.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A compound used in organic synthesis with similar structural complexity.
Uniqueness
Methanone, (3-(1,1-dimethylethyl)-4-hydroxy-5-((2-hydroxyethyl)methylamino)methyl)phenyl)-2-thienyl- is unique due to its combination of phenyl and thienyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
124978-79-6 |
|---|---|
Molekularformel |
C19H25NO3S |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
[3-tert-butyl-4-hydroxy-5-[[2-hydroxyethyl(methyl)amino]methyl]phenyl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C19H25NO3S/c1-19(2,3)15-11-13(18(23)16-6-5-9-24-16)10-14(17(15)22)12-20(4)7-8-21/h5-6,9-11,21-22H,7-8,12H2,1-4H3 |
InChI-Schlüssel |
OOOSYHOYONXZQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)CN(C)CCO)C(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)pyridine](/img/structure/B8597755.png)






![tert-butyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B8597804.png)



![(3-oxo-3,6,8,9-tetrahydro-1H-furo[3,4-f]isochromen-6-yl)methyl 4-methylbenzenesulfonate](/img/structure/B8597836.png)

